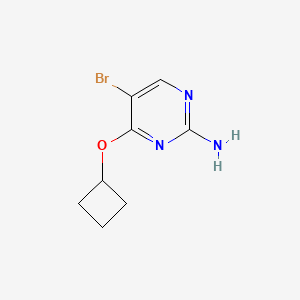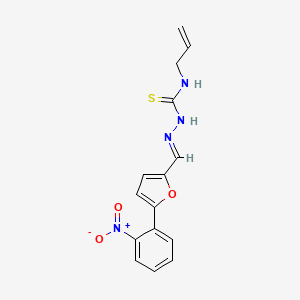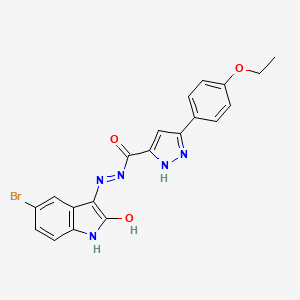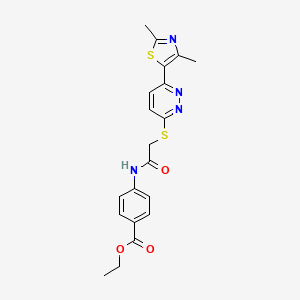![molecular formula C26H26N4O2S B2630037 N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243033-13-7](/img/no-structure.png)
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Properties
- Synthesis and Anti-Angiogenic Activity : A study by Kambappa et al. (2017) focused on the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally similar to the compound . These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research and treatment (Kambappa et al., 2017).
Chemical Synthesis and Heterocyclic Compounds
- Development of Related Fused Systems : Research by Bakhite et al. (2005) explored the synthesis of related pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and their fused systems. This study contributes to the understanding of the chemical properties and synthesis routes for compounds similar to N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide (Bakhite et al., 2005).
Antitumor Activity
- Evaluation of Antitumor Activity : Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, closely related to the compound , and evaluated their antitumor activity. This research provides insights into the potential antitumor applications of similar compounds (Hafez & El-Gazzar, 2017).
Solid-Phase Synthetic Method
- Solid-Phase Synthesis Technique : A study by Ahn and Jeon (2021) described a solid-phase synthetic method for derivatives including the 6-phenylthieno[3,2-d]pyrimidine scaffold, relevant to the compound . This provides a methodology for synthesizing structurally related compounds (Ahn & Jeon, 2021).
properties
CAS RN |
1243033-13-7 |
|---|---|
Product Name |
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Molecular Formula |
C26H26N4O2S |
Molecular Weight |
458.58 |
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-17-8-5-6-11-19(17)14-27-24(31)20-12-7-13-30(15-20)26-28-22-21(18-9-3-2-4-10-18)16-33-23(22)25(32)29-26/h2-6,8-11,16,20H,7,12-15H2,1H3,(H,27,31)(H,28,29,32) |
InChI Key |
UOKAMRBSWQNEBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)


![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)



![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)


![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)